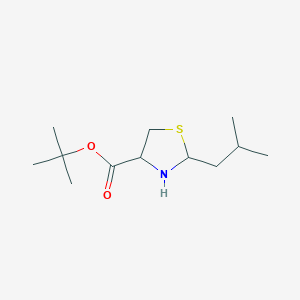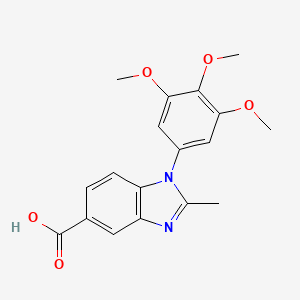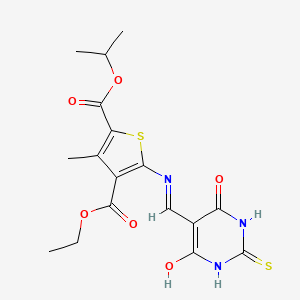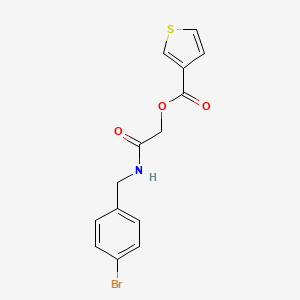
Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate, also known as Tert-butyl thiazolidine carboxylate, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways in cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth. It has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate is its ease of synthesis. It can be synthesized in a one-pot, three-component procedure and yields the desired product in good to excellent yields. Another advantage is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
One of the limitations of Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate is its limited solubility in water. This can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which needs to be carefully evaluated before use in vivo.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate. One direction is to further investigate its potential applications in the pharmaceutical industry, particularly as a drug delivery system. Another direction is to study its potential use as a plant growth regulator in various crops. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate involves the reaction of tert-butylamine, 2-methylpropionaldehyde, and thiourea in the presence of a catalytic amount of acetic acid. The reaction proceeds in a one-pot, three-component procedure and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied as a potential drug delivery system due to its ability to cross the blood-brain barrier.
In the agricultural industry, Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate has been studied for its potential use as a plant growth regulator. It has been shown to increase plant growth, yield, and stress tolerance in various crops.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-8(2)6-10-13-9(7-16-10)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKHCZJHJAWEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1NC(CS1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2439272.png)
![N-(2,4-dichlorophenyl)-N'-{(E)-[hydroxy(methyl)amino]methylidene}thiourea](/img/structure/B2439273.png)



![5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2439281.png)

![6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2439285.png)

![7-(1,3-Benzodioxol-5-yl)-2-(4-cyanophenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2439290.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2439292.png)
![4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2439293.png)